Skeletal muscle relaxant that acts by interfering with excitation-contraction coupling in the muscle fiber. It is used in spasticity and other neuromuscular abnormalities. Although the mechanism of action is probably not central, dantrolene is usually grouped with the central muscle relaxants.
Dantamacrin
CAS No.: 24868-20-0
Cat. No.: VC20749990
Molecular Formula: C14H11N4NaO6
Molecular Weight: 354.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 24868-20-0 |
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Molecular Formula | C14H11N4NaO6 |
Molecular Weight | 354.25 g/mol |
IUPAC Name | sodium;3-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;hydrate |
Standard InChI | InChI=1S/C14H10N4O5.Na.H2O/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;/h1-7H,8H2,(H,16,19,20);;1H2/q;+1;/p-1/b15-7-;; |
Standard InChI Key | RLFHDWDXQUVXPW-XRXZUQKVSA-M |
Isomeric SMILES | C1C(=NC(=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |
SMILES | C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+] |
Canonical SMILES | C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |
Colorform | CRYSTALS FROM AQ DIMETHYLFORMAMIDE |
Melting Point | 534 to 536 °F (NTP, 1992) |
Chemical Identity and Composition
Molecular Structure and Properties
Dantamacrin is identified by the Chemical Abstracts Service (CAS) registry number 24868-20-0 and represents the sodium salt form of dantrolene, a hydantoin derivative . Its molecular formula is C14H9N4NaO5·3½H2O with a molecular weight of 399.29 . The chemical composition by percentage includes carbon (42.11%), hydrogen (4.04%), nitrogen (14.03%), sodium (5.76%), and oxygen (34.06%) .
The parent compound, dantrolene, is chemically described as 1-[[[5-(4-Nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione, with the sodium salt forming Dantamacrin . The compound's structure features a hydantoin ring connected to a furan ring through a methylene amino bridge, with a nitrophenyl group attached to the furan moiety.
Physical Characteristics
Dantamacrin appears as an orange powder with specific solubility properties relevant to its pharmaceutical application . It is slightly soluble in water but demonstrates enhanced solubility in alkaline solutions, which impacts its formulation and administration routes . The anhydrous form of dantrolene sodium (CAS: 14663-23-1) differs from the hydrated form used in most pharmaceutical preparations .
The following table summarizes the key physical and chemical properties of Dantamacrin:
Property | Value |
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Appearance | Orange powder |
Molecular Formula | C14H9N4NaO5·3½H2O |
Molecular Weight | 399.29 |
CAS Number | 24868-20-0 |
Solubility | Slightly soluble in water; more soluble in alkaline solutions |
Melting Point (parent compound) | 279-280°C |
Historical Development and Synthesis
Discovery and Development
Dantrolene, the active ingredient in Dantamacrin, was first synthesized by Snyder and colleagues in 1967, marking a significant advancement in the treatment of muscle-related disorders . The development was documented in patents, including US patent 3415821 (1968), assigned to Norwich Pharmacal . This discovery represented a breakthrough in addressing conditions like malignant hyperthermia, which previously had limited treatment options.
Synthetic Pathways
The synthesis of Dantamacrin involves a multi-step process:
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Synthesis of the hydantoin derivative: This involves the reaction of 5-(4-nitrophenyl)-2-furancarboxaldehyde with hydantoin in the presence of a base.
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Formation of the sodium salt: The hydantoin derivative is then reacted with sodium hydroxide to form dantrolene sodium (Dantamacrin).
The compound undergoes several types of chemical reactions during synthesis and processing:
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Oxidation: The nitro group can be reduced to an amino group under specific conditions.
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Substitution: The furan ring can undergo substitution reactions with various electrophiles.
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Hydrolysis: The hydantoin ring can be hydrolyzed under acidic or basic conditions.
Pharmacological Properties
Mechanism of Action
Dantamacrin operates through a unique mechanism distinct from other muscle relaxants. It functions as a direct-acting skeletal muscle relaxant by binding to the ryanodine receptor 1 (RYR1), thereby inhibiting calcium release from the sarcoplasmic reticulum . This mechanism directly addresses the pathophysiology of malignant hyperthermia, where abnormal calcium regulation triggers a hypermetabolic crisis.
In malignant hyperthermia, "triggering agents" like general anesthetics produce a change within muscle cells resulting in elevated myoplasmic calcium, which activates acute cellular catabolic processes . Dantamacrin reestablishes normal levels of ionized calcium in the myoplasm, effectively preventing or resolving this potentially fatal condition . Additionally, the compound inhibits L-type Ca(V)1.1 calcium channels, which may contribute to its therapeutic efficacy .
Pharmacokinetics
The pharmacokinetic profile of Dantamacrin includes the following parameters:
Parameter | Value |
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Bioavailability | 70% |
Half-life (intravenous) | 4-8 hours, variable under experimental conditions |
Half-life (oral) | 8.7 hours for a 100mg dose |
Protein binding | Significant, primarily to albumin |
Metabolism | Hepatic, via microsomal enzymes |
The compound undergoes hepatic metabolism, with major metabolites including 5-hydroxydantrolene and an acetylamino metabolite . Additional metabolic pathways include hydrolysis and subsequent oxidation, forming nitrophenylfuroic acid .
Toxicology
Toxicological studies have established parameters for safe administration of Dantamacrin. The LD50 (calculated as base) orally in mice is 1110 mg/kg, providing a baseline for safety margins in therapeutic dosing . The compound's potential for hepatotoxicity necessitates monitoring of liver function, particularly with prolonged use.
Clinical Applications
Treatment of Malignant Hyperthermia
Malignant hyperthermia (MH) represents the primary and most critical indication for Dantamacrin. This life-threatening condition is characterized by a hypermetabolic state triggered by certain anesthetics in genetically predisposed individuals . Dantamacrin is considered the only specific and effective treatment for MH crises, with documented efficacy in both preventing and treating this condition .
The compound is used for the management of the fulminant hypermetabolism of skeletal muscle characteristic of malignant hyperthermia crises in patients of all ages . It is also employed preoperatively, and sometimes postoperatively, to prevent or attenuate the development of clinical and laboratory signs of malignant hyperthermia in susceptible individuals .
Treatment of Chronic Spasticity
Dantamacrin is employed in the management of chronic spasticity associated with various neurological conditions . The compound's ability to directly affect muscle contraction makes it valuable for addressing the muscle hypertonicity characteristic of conditions like spinal cord injury, stroke, multiple sclerosis, and cerebral palsy.
For focal spasticity, such as post-stroke spasticity, alternative treatments like botulinum toxin may demonstrate superior efficacy and tolerability compared to Dantamacrin, highlighting the importance of appropriate patient selection and individualized treatment approaches .
Emerging Applications
Research suggests potential applications for Dantamacrin beyond its established indications:
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Exercise-induced muscle pain management
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Heat stroke treatment
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Cardioprotective effects in ischemia/reperfusion models
These applications leverage the compound's effects on calcium regulation and its potential anti-inflammatory properties, as evidenced by decreased tumor necrosis factor-alpha (TNF-α) levels and increased interleukin-10 (IL-10) levels in animal models .
Clinical Evidence and Research Findings
Efficacy Studies in Malignant Hyperthermia
The efficacy of Dantamacrin in malignant hyperthermia was established through studies showing significant survival rates in animal models and confirmed in human trials. A comprehensive review by Ben Abraham et al. (1997) documented the compound's efficacy in MH, establishing it as the standard of care for this condition .
Clinical protocols typically recommend immediate administration upon suspicion of an MH crisis, without waiting for definitive diagnosis, due to the rapidly progressive and potentially fatal nature of the condition. The compound has demonstrated consistent efficacy in resolving the hypermetabolic state characteristic of MH when administered promptly and at appropriate dosages.
Comparative Studies in Spasticity Management
For spasticity management, Ward et al. (1986) conducted a comprehensive review examining the therapeutic use of dantrolene across various conditions . These studies demonstrated variable efficacy depending on the underlying condition, severity, and individual patient factors.
Comparative studies with other muscle relaxants have yielded important clinical insights. For chronic spasticity, comparisons with agents like baclofen, tizanidine, and botulinum toxin have helped establish appropriate therapeutic algorithms based on specific patient presentations and underlying pathologies.
Pharmaceutical Formulations and Administration
Available Formulations
Dantamacrin is available in multiple formulations to address various clinical scenarios:
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Oral formulations (capsules)
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Intravenous preparations for emergency use in malignant hyperthermia
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Specialized preparations with modified release profiles
The compound is marketed under several brand names, including Dantrium, Dantamacrin, Dantrolen, Revonto, and Ryanodex .
Dosing Considerations
Dosing regimens vary significantly based on the indication:
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For malignant hyperthermia:
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Prophylaxis: Typically administered preoperatively
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Crisis management: Immediate intravenous administration with continuous monitoring
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For chronic spasticity:
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For neuroleptic malignant syndrome:
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Dosing protocols adapted from MH management but individualized based on clinical presentation
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Future Perspectives and Research Directions
Advanced Formulations
Research into improved formulations of Dantamacrin continues, with emphasis on:
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Enhanced solubility profiles for more rapid onset in emergency situations
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Extended-release formulations for chronic conditions requiring sustained muscle relaxation
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Novel delivery systems to minimize adverse effects while maintaining therapeutic efficacy
Expanding Therapeutic Applications
Ongoing research explores potential applications in conditions involving abnormal calcium regulation beyond established indications:
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Potential neuroprotective effects in traumatic brain injury models
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Applications in exertional heat illness
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Exploration of cardioprotective properties in ischemia-reperfusion scenarios
Molecular Targets and Selective Analogs
Further elucidation of the precise molecular interactions between Dantamacrin and ryanodine receptors may lead to the development of more selective and potent analogs. This research direction could potentially yield compounds with enhanced efficacy or reduced adverse effect profiles through more targeted action on specific receptor subtypes or tissue distributions.
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